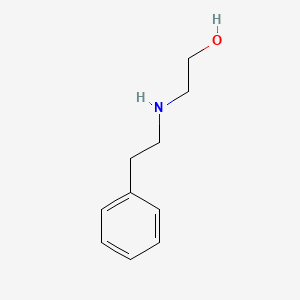

2-(phenethylamino)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182632 | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-37-7 | |

| Record name | 2-[(2-Phenylethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenethylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenethylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Defining the Chemical Entity: 2 Phenethylamino Ethanol Within the Context of Aminoalcohols and Phenethylamines

The chemical structure of 2-(phenethylamino)ethanol consists of a phenethylamine (B48288) skeleton with a hydroxyl group on the ethanolamine (B43304) side chain. This unique combination of functional groups places it within two important classes of organic compounds: amino alcohols and phenethylamines. nih.govsolubilityofthings.com

Amino alcohols are characterized by the presence of both an amine (-NH) and a hydroxyl (-OH) group. solubilityofthings.comnih.gov This dual functionality allows them to participate in a wide range of chemical reactions. The hydroxyl group can act as a nucleophile or be a site for esterification, while the amino group provides basicity and can also act as a nucleophile. solubilityofthings.com The presence of both groups enables the formation of hydrogen bonds, influencing the compound's solubility and physical properties. solubilityofthings.com

Phenethylamines are a class of compounds that feature a phenethylamine motif, which consists of a phenyl ring attached to an amino group via a two-carbon side chain. nih.govnih.gov This structural framework is the backbone for numerous naturally occurring and synthetic compounds, including many neurotransmitters and alkaloids. nih.gov The phenethylamine structure is a key pharmacophore in medicinal chemistry, often associated with interactions with various biological receptors. nih.govnih.gov

This compound, therefore, embodies the structural characteristics of both classes. Its chemical formula is C₁₀H₁₅NO, and it is also known by synonyms such as N-(2-Hydroxyethyl)phenethylamine. guidechem.com It is a derivative of the simpler compound phenylethanolamine (2-amino-1-phenylethanol). solubilityofthings.comwikipedia.org The specific arrangement of its functional groups makes it a valuable and versatile intermediate in chemical synthesis. lookchem.comguidechem.com

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2842-37-7 | C₁₀H₁₅NO | 165.23 |

| 1-Phenyl-2-(phenethylamino)ethanol | 4164-20-9 | C₁₆H₁₉NO | 241.33 |

| 2-Amino-1-phenylethanol (Phenylethanolamine) | 7568-93-6 | C₈H₁₁NO | 137.18 |

| 2-(Phenylamino)ethanol | 122-98-5 | C₈H₁₁NO | 137.18 |

This table is generated from data found in search results lookchem.comsolubilityofthings.comguidechem.comwikipedia.orgcymitquimica.comnist.gov.

Historical Context and Evolution of Research on 2 Phenethylamino Ethanol Scaffolds

Research into scaffolds related to 2-(phenethylamino)ethanol is part of the broader historical development of phenethylamine (B48288) and amino alcohol chemistry. Early studies on the parent compound, phenylethanolamine, date back to work on its synthesis via methods like the reduction of 2-nitro-1-phenyl-ethanol. wikipedia.org The fundamental chemical properties and reactions of amino alcohols and phenethylamines were established through such foundational research. nih.govwikipedia.org

The evolution of research saw a shift from basic synthesis and characterization to exploring the utility of these scaffolds in more complex applications. The 2-phenethylamine motif became recognized for its widespread presence in nature and its central role in medicinal chemistry. nih.gov This led to extensive investigation into derivatives for various therapeutic targets. nih.govnih.gov

In parallel, the development of asymmetric synthesis created a demand for effective chiral ligands. Amino alcohols derived from readily available chiral sources, such as (S)-1-phenylethylamine, proved to be highly effective in catalytic processes. dicp.ac.cnmdpi.com Research demonstrated that new amino alcohols could be prepared in a single step and used as ligands in reactions like the Ru-catalyzed asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols with high conversion and enantioselectivity. dicp.ac.cn The this compound scaffold fits within this context, serving as a building block for ligands and other functional molecules. lookchem.comaston.ac.uk Its synthesis and the synthesis of its derivatives are often pursued as part of broader efforts to create libraries of compounds for screening in materials science and pharmaceutical development. mdpi.commdpi.com

Current Research Landscape and Future Directions for 2 Phenethylamino Ethanol

Established and Emerging Chemical Synthesis Routes for this compound

The construction of the this compound scaffold can be achieved through several distinct chemical methodologies, each with its own advantages and applications. These routes range from direct, classical reactions to more complex, modern synthetic strategies.

Direct Amination and Alkylation Strategies

Direct alkylation represents a traditional approach to forming the C-N bond in this compound. This strategy typically involves the nucleophilic substitution reaction between an amine and an alkyl halide. For the synthesis of this compound, this could be approached by reacting ethanolamine (B43304) with a phenethyl halide, such as phenethyl bromide. Phenethyl bromide is a known organobromine compound used as a key intermediate in producing phenethylamine-based drugs.

However, a significant challenge in the direct alkylation of primary amines like ethanolamine is the potential for over-alkylation. uniurb.it The initial product, the secondary amine this compound, can react further with the phenethyl halide to form a tertiary amine. This occurs because the product amine is often as nucleophilic, or even more so, than the starting amine, leading to mixtures of mono- and di-alkylated products and complicating purification. uniurb.itchemrxiv.org Controlling reaction conditions, such as the stoichiometry of the reactants, is crucial but often insufficient to completely prevent the formation of these by-products. chemrxiv.org Alternative strategies often employ protecting groups or specialized catalysts to achieve selective mono-alkylation. akjournals.com

Reductive Amination Approaches

Reductive amination is a highly effective and widely used alternative to direct alkylation for synthesizing secondary and tertiary amines. masterorganicchemistry.comresearchgate.net This method circumvents the issue of over-alkylation that plagues direct alkylation techniques. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. nih.gov

For the synthesis of this compound, this would typically involve the reaction of phenylacetaldehyde (B1677652) with ethanolamine. The resulting imine intermediate is then reduced using a selective reducing agent. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com This one-pot procedure is a cornerstone in medicinal chemistry for C-N bond formation due to its operational simplicity and broad applicability. researchgate.net The versatility of reductive amination allows for the synthesis of a vast array of substituted amines by varying the carbonyl and amine starting materials. masterorganicchemistry.com

Multicomponent Reaction (MCR) Applications (e.g., Ugi-type reactions leading to derivatives)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a powerful platform for generating molecular diversity. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. numberanalytics.comresearchgate.net

This reaction is highly valuable for creating complex molecules and libraries of compounds for drug discovery. mdpi.com Phenethylamine is a suitable amine component for the Ugi reaction, enabling the synthesis of complex derivatives. orgsyn.org By strategically choosing the other three components, it is possible to synthesize derivatives that incorporate the core structure of this compound. For instance, using phenethylamine as the amine, a protected hydroxy-aldehyde or hydroxy-carboxylic acid could be employed to introduce the ethanolamine moiety. A reported Ugi reaction utilizes N-(phenethyl)formamide, which generates the phenethyl isocyanide in situ, further expanding the synthetic possibilities. orgsyn.org The Ugi reaction's mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and subsequently the carboxylate, leading to the final bis-amide product. numberanalytics.com

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, many of its structural analogues, such as phenylethanolamine (2-amino-1-phenylethanol), possess one or more chiral centers. wikipedia.org The synthesis of specific stereoisomers of these analogues is of great interest in medicinal chemistry. mdpi.com

Various asymmetric methodologies have been developed to achieve this. One approach involves using chiral starting materials, such as the synthesis of (S)-(+)-phenylethanolamine from (+)-mandelic acid. wikipedia.org Chemoenzymatic routes represent another powerful strategy. For example, transaminases can be used for the reductive amination of a ketone to generate a chiral amine with high stereoselectivity. mdpi.com Similarly, combining an organocatalyst with an enzyme in a one-pot process can yield optically active amino alcohols from racemic alcohol precursors. mdpi.com Fungal biocatalysis has also been employed for the stereoselective oxidation of related compounds like 2-phenylethanol (B73330), yielding chiral diols that are valuable building blocks. mdpi.com These methods provide greener and more efficient alternatives to traditional chemical syntheses that often require multiple steps and expensive metal catalysts. researchgate.net

Biocatalytic and Biotechnological Production of Phenylethanol-Related Compounds

Biocatalysis and biotechnology offer environmentally friendly and highly selective alternatives to conventional chemical synthesis. While direct microbial synthesis of this compound is not widely reported, the production of the structurally related aromatic alcohol, 2-phenylethanol (2-PE), is well-established and serves as an important example of the potential of these techniques. nih.gov

Microbial Fermentation Systems for 2-Phenylethanol Production (as a related example)

2-Phenylethanol (2-PE) is a valuable compound with a characteristic rose-like fragrance, used extensively in the food, cosmetic, and perfume industries. mdpi.com The increasing demand for natural products has spurred significant research into its production via microbial fermentation. nih.govencyclopedia.pub This biotechnological approach is considered a promising and environmentally friendly alternative to chemical synthesis. nih.gov

The primary metabolic routes for 2-PE biosynthesis in microorganisms are the Shikimate and Ehrlich pathways. mdpi.comencyclopedia.pub The Ehrlich pathway, which converts L-phenylalanine to 2-PE, is generally considered the more efficient of the two. mdpi.com A wide variety of microorganisms, including yeasts, fungi, and bacteria, are capable of producing 2-PE. Yeasts, particularly Saccharomyces cerevisiae and Kluyveromyces marxianus, are among the most effective natural producers. nih.govmdpi.com

Efforts to improve the economic viability of microbial 2-PE production focus on several key areas: screening for and engineering highly productive microbial strains oup.com, optimizing fermentation conditions, mitigating product toxicity, and utilizing low-cost feedstocks such as agro-industrial wastes. nih.govmdpi.com For example, metabolically engineered Escherichia coli has been developed for the de novo synthesis of 2-PE from glucose, achieving high titers and productivity. oup.com

Interactive Table: Microbial Production of 2-Phenylethanol (2-PE)

| Producing Microorganism | Pathway/Precursor | Substrate(s) | 2-PE Titer (g/L) | Reference |

| Saccharomyces cerevisiae | Ehrlich | L-Phenylalanine | up to 4.5 | mdpi.com |

| Kluyveromyces marxianus | Ehrlich | L-Phenylalanine | up to 1.45 | mdpi.com |

| Kluyveromyces marxianus CBS 600 | Ehrlich | Sugar Beet Molasses, L-Phe | 0.89 | nih.gov |

| Annulohypoxylon stygium S20 | Ehrlich | L-Phenylalanine | 2.33 | mdpi.com |

| Colletotrichum acutatum | Biotransformation | Cinnamyl Alcohol | ~90% relative abundance | redalyc.org |

| Engineered Escherichia coli | Ehrlich | Glucose (de novo) | 2.28 | oup.com |

| Engineered Escherichia coli | Cascade Biocatalysis | L-Phenylalanine | 5.95 | researchgate.net |

Enzymatic Pathways and Mechanistic Studies in Biotransformation

The biotechnological production of 2-phenylethanol (2-PE), a closely related precursor, is primarily achieved through two main microbial metabolic routes: the Ehrlich pathway and the Shikimate pathway. mdpi.comsemanticscholar.org While these pathways directly yield 2-phenylethanol, the introduction of an amino group to form this compound would require a subsequent biotransformation step, such as a transaminase-catalyzed reaction.

Ehrlich Pathway: This is the more efficient and preferred route for 2-PE biosynthesis, starting from L-phenylalanine (L-Phe). mdpi.comscilit.comresearchgate.net The pathway involves a series of enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase. frontiersin.org In Saccharomyces cerevisiae, this step is catalyzed by isoenzymes Aro8 and Aro9. oup.com

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This reaction is catalyzed by phenylpyruvate decarboxylase (Aro10). oup.com

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. frontiersin.orgoup.com

The Ehrlich pathway is essentially a catabolic route for amino acids, converting them into corresponding aromatic alcohols or acids. mdpi.com

Shikimate Pathway: This is a de novo synthesis pathway that produces 2-PE directly from glucose. mdpi.com It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). mdpi.commdpi.com This sequence of seven enzymatic steps leads to the formation of chorismate, a key precursor for aromatic amino acids. frontiersin.org Chorismate is then converted to phenylpyruvate, which subsequently enters the final steps of the Ehrlich pathway to yield 2-PE. mdpi.commdpi.com However, the Shikimate pathway is generally less efficient for 2-PE production due to its length, multiple branches, and feedback inhibition mechanisms. oup.commdpi.com

Strain Engineering and Process Optimization for Bioproduction

Significant research has focused on the metabolic engineering of various microorganisms to enhance the production of 2-phenylethanol. These strategies provide a foundation for the potential future bioproduction of this compound.

Strain Engineering: Metabolic engineering strategies have been successfully applied to various bacterial and yeast strains to improve 2-PE yields.

In Saccharomyces cerevisiae, overexpression of key Ehrlich pathway genes like ARO9 and ARO10, coupled with the deletion of competing pathways (e.g., ALD3 which oxidizes phenylacetaldehyde), has dramatically increased 2-PE production. wiley.com One engineered strain produced 4.8 g/L of 2-PE. wiley.com

In Yarrowia lipolytica, refactoring the Ehrlich pathway by blocking precursor-competing pathways and mitigating fatty acid synthesis led to a 2-PE production of 2669.54 mg/L, a 4.16-fold increase over the starting strain. acs.org

Escherichia coli has also been engineered to produce 2-PE. By introducing a new metabolic pathway from Proteus mirabilis, a modified E. coli strain produced 3.21 g/L of 2-PE from L-Phe. mdpi.comresearchgate.net

In the cyanobacterium Synechococcus elongatus PCC 7942, overexpressing native Shikimate Kinase in a strain already engineered for 2-PE production, combined with L-phenylalanine supplementation, resulted in a 2-PE titer of 285 mg/L. frontiersin.orgnih.gov

Process Optimization: Optimizing fermentation conditions is crucial for maximizing product yield.

Substrate and Media Composition: Using L-phenylalanine as the sole nitrogen source can maximize 2-PE production. wiley.com In a study with Kluyveromyces marxianus, optimizing the concentrations of L-phenylalanine (4.50 g/L) and (NH₄)₂SO₄ (0.76 g/L) in a medium of sweet whey resulted in a 2-PE production of 1.2 g/L. mdpi.comresearchgate.net

In Situ Product Removal (ISPR): 2-PE is toxic to many microorganisms, which limits production titers. scilit.com Two-phase fermentation systems, using extractants like polypropylene (B1209903) glycol 1200, have been employed to remove 2-PE from the culture medium as it is produced, thereby reducing toxicity and increasing the final yield. wiley.com

Below is a table summarizing the results of various strain engineering and process optimization studies for 2-phenylethanol production.

| Microorganism | Engineering Strategy/Optimization | Precursor | 2-PE Titer | Fold Increase | Reference |

| Saccharomyces cerevisiae | Overexpression of ARO9, ARO10; Deletion of ALD3 | L-phenylalanine | 4.8 g/L | ~9-fold | wiley.com |

| Yarrowia lipolytica | Refactoring Ehrlich pathway; Blocking competing pathways | L-phenylalanine | 2.67 g/L | 4.16-fold | acs.org |

| Escherichia coli | Introduction of Proteus mirabilis pathway | L-phenylalanine | 3.21 g/L | N/A | mdpi.comresearchgate.net |

| Kluyveromyces marxianus | Optimization of L-Phe and (NH₄)₂SO₄ | Sweet Whey | 1.2 g/L | N/A | mdpi.comresearchgate.net |

| Synechococcus elongatus | Overexpression of Shikimate Kinase + L-Phe doping | CO₂ | 285 mg/L | 2.4-fold | frontiersin.orgnih.gov |

Fundamental Chemical Reactivity and Mechanistic Investigations of this compound

The this compound molecule possesses two reactive functional groups: a secondary amine and a primary alcohol. This dual functionality dictates its chemical behavior, allowing it to participate in a variety of reactions.

Nucleophilic Substitution and Addition Reactions of the Aminoalcohol Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to readily participate in nucleophilic substitution and addition reactions.

Nucleophilic Addition: The amino group can attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. msu.edulibretexts.org This reaction typically proceeds under acidic conditions, where the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. msu.edu The initial addition product is a hemiaminal, which can then dehydrate to form an imine or enamine.

Nucleophilic Substitution: The amino group can displace leaving groups in alkyl halides or other suitable substrates in an SN2 reaction to form more substituted amines.

Oxidation and Reduction Chemistry of this compound

The alcohol and amine functionalities of this compound can undergo both oxidation and reduction.

Oxidation: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid using appropriate oxidizing agents. ck12.org The secondary amine can also be oxidized, though this often leads to a mixture of products. Photocatalytic oxidation of related phenethylamines has been observed. koreascience.kr

Reduction: While the alcohol and amine groups are already in a reduced state, the phenyl ring can be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature). More commonly, related compounds like β-nitrostyrenes are reduced to form phenethylamines using reagents like sodium borohydride (B1222165) and copper(II) chloride. beilstein-journals.org Similarly, nitriles can be reduced to primary amines using borohydrides in the presence of a Raney nickel catalyst. google.com

Elimination Reactions (e.g., Dehydration of the Ethanol (B145695) Moiety)

The ethanol moiety of this compound can undergo dehydration, an elimination reaction, to form a double bond. This reaction is typically acid-catalyzed. Protonation of the hydroxyl group turns it into a good leaving group (water), which is then eliminated, leading to the formation of a vinyl-substituted phenethylamine derivative.

Ring-Closure Reactions (e.g., Pictet-Spengler Reaction and related cyclizations)

The structure of this compound, containing a β-arylethylamine moiety, makes it a suitable substrate for intramolecular cyclization reactions, most notably the Pictet-Spengler reaction. wikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com The reaction proceeds through the formation of an iminium ion, which is a powerful electrophile. chemeurope.com The nucleophilic aromatic ring then attacks this iminium ion, leading to cyclization. wikipedia.org While phenethylamine itself is a classic substrate, the hydroxyl group in this compound could influence the reaction's course or require protection. An analogous reaction involving a β-arylethanol is known as the oxa-Pictet-Spengler reaction. chemeurope.comd-nb.info

Other intramolecular cyclizations are also possible. For instance, the amino group can act as a nucleophile, attacking an electrophilic center within the same molecule to form a heterocyclic ring. researchgate.net Oxidative cyclization, mediated by reagents like hypervalent iodine, can also be employed to form complex polycyclic structures from related phenol (B47542) derivatives. mdpi.com

Spectroscopic Characterization Beyond Basic Identification

To move past basic spectral assignments and probe the nuanced conformational dynamics of this compound, high-resolution spectroscopic techniques are employed. These methods can distinguish between different geometric isomers (conformers) present in a sample, even those with very small energy differences.

High-resolution electronic and vibrational spectroscopy techniques, often performed on jet-cooled molecules in the gas phase, provide exceptionally detailed information about molecular structure and intramolecular interactions. Techniques such as laser-induced fluorescence (LIF) excitation and dispersed fluorescence (DF) spectroscopy are powerful tools for this purpose. acs.org For molecules similar to this compound, like 2-phenylethanol (PE) and its derivatives, these methods have successfully identified multiple conformers. acs.orgaip.org

The different orientations of the ethanolamine side chain relative to the phenyl ring result in various conformers. Quantum chemical calculations on analogous molecules predict several stable conformers, with the most significant ones often being a gauche form, where the side chain is folded back towards the ring, and an anti form, where it is extended away. acs.orgaip.org The gauche conformer can be stabilized by an intramolecular OH/π interaction, where the hydroxyl group's hydrogen atom points towards the electron-rich π system of the benzene (B151609) ring. acs.orgaip.org

DF spectroscopy, coupled with quantum chemical calculations, allows for the assignment of observed spectral bands to specific vibrational modes of a selected conformer. acs.org For a molecule like this compound, key vibrational modes would include the O-H stretch, N-H stretch, and various phenyl ring vibrations. The frequency of the OH stretching vibration is particularly sensitive to its environment; a red-shift (lower frequency) in this mode is a strong indicator of its involvement in a hydrogen bond, such as the OH/π interaction. aip.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the structure and dynamics of molecules in solution. nih.govplos.org While basic NMR provides an averaged picture in the presence of fast conformational exchange, advanced techniques can provide detailed insights into the dynamics of these processes. nih.govutoronto.ca The function of biomolecules is often determined by their 3D structure and their conformational dynamics over a wide range of timescales. plos.org

For this compound, the equilibrium between different conformers (e.g., gauche and anti) in solution can be studied. The observed chemical shifts and coupling constants are population-weighted averages of the values for each individual conformer. By measuring these parameters at different temperatures, it is possible to deduce the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide distance constraints between protons, helping to identify which conformer is dominant in solution. For example, an NOE between a proton on the phenyl ring and a proton on the ethanolamine side chain would provide strong evidence for a folded, gauche-like conformation.

To study the kinetics of interconversion between conformers, NMR relaxation dispersion (RD) experiments are invaluable. mdpi.com These experiments are sensitive to chemical exchange processes occurring on the microsecond to millisecond timescale. mdpi.com By analyzing how relaxation rates change as a function of applied radiofrequency fields, one can extract the exchange rates and populations of the conformers, providing a detailed map of the molecule's dynamic energy landscape in solution. utoronto.ca

Computational Chemistry and Molecular Modeling of this compound

Computational methods are indispensable for interpreting experimental data and providing a theoretical framework for understanding the structural preferences of flexible molecules like this compound. chemrxiv.orgmdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (like Møller-Plesset perturbation theory, MP2), are used to explore the potential energy surface of a molecule. nih.govnovapublishers.comresearchgate.net These calculations can predict the geometries and relative energies of different conformers with high accuracy. acs.orgaip.org For analogous phenylethylamine and phenylethanol systems, DFT calculations using functionals like M06-2X and B3LYP, along with basis sets such as 6-311+G(d,p), have successfully predicted the existence of multiple stable conformers. acs.org

Studies on the related molecule 2-phenylethanol have shown that the most stable conformer is typically a gauche structure (Ggπ) stabilized by an intramolecular OH/π interaction. acs.org Other conformers, such as one with an extended side chain (At), are predicted to be slightly higher in energy. acs.org The energy difference between these conformers is typically small, on the order of a few kilojoules per mole, meaning that multiple conformers are likely to be populated at room temperature. aip.org

Table 1: Calculated Relative Energies for Conformers of 2-Phenylethanol (PE), an analogue of this compound. This table illustrates the typical energy differences between conformers as determined by quantum chemical calculations. Data is adapted from studies on the closely related molecule, 2-phenylethanol.

| Conformer | Computational Method | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) |

| Ggπ | M06-2x/6-311+G(d,p) | 0 | 0 |

| At | M06-2x/6-311+G(d,p) | 185 | 2.21 |

| Ggπ | MP2/6-311+G(d,p) | 0 | 0 |

| At | MP2/6-311+G(d,p) | 199 | 2.38 |

Data adapted from reference acs.org.

The conformational preferences of a molecule can be significantly altered by its solvent environment. frontiersin.org For a molecule like this compound, which has hydrogen bond donor (OH, NH) and acceptor (N, O) sites, interactions with a protic solvent like water are particularly important. researchgate.net Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Explicit solvation studies on similar molecules have shown that water molecules can form hydrogen-bonded bridges between the functional groups on the side chain, potentially stabilizing conformers that are less favored in the gas phase. researchgate.nettandfonline.com Water can also compete with and disrupt intramolecular hydrogen bonds, such as the OH/π or OH←N interactions, thereby shifting the conformational equilibrium. researchgate.net The reorganization of these solvent structures provides a mechanism for conformational interconversion. researchgate.net Therefore, understanding the hydration shell is critical for predicting the behavior of this compound in an aqueous or biological environment.

While quantum chemical calculations provide a static picture of stable conformers, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the system over time. mdpi.comnih.gov In an MD simulation, the motion of every atom is calculated over a series of small time steps, generating a trajectory that reveals how the molecule moves, flexes, and interconverts between different conformations. arxiv.org

For this compound, an MD simulation would allow for the visualization of rotations around the C-C and C-N bonds of the side chain and the transition pathways between different stable conformers. By analyzing the simulation trajectory, one can calculate the population of each conformational state and the average lifetime of these states. MD simulations are particularly powerful when combined with an explicit solvent model, as they can capture the complex interplay between the solute's conformational changes and the dynamic rearrangement of the surrounding solvent molecules, providing a comprehensive picture of the molecule's behavior in solution. nih.gov

Computational Prediction of Reaction Pathways and Transition States

The computational prediction of reaction pathways and transition states for chemical compounds provides invaluable insights into their reactivity, stability, and potential transformations. This is achieved by mapping the potential energy surface (PES) of a reaction, identifying the low-energy paths that connect reactants to products. The critical points on this surface are the transition states (TS), which represent the highest energy barrier along the reaction coordinate. nih.gov The study of these pathways is crucial for understanding reaction mechanisms, predicting product formation, and designing new synthetic routes. rsc.orgacs.org

While specific computational studies detailing the reaction pathways and transition states for this compound are not extensively available in the surveyed literature, the methodologies for such analyses are well-established in computational chemistry. rsc.orgdiva-portal.org These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure and energetics of the reacting system. tandfonline.comsu.se

General Methodological Approach

The theoretical investigation into a reaction mechanism, for instance, the formation of this compound via N-alkylation of an amine with an alcohol, would follow a systematic computational protocol. acs.org

Geometry Optimization: The first step involves finding the minimum energy structures of the reactants, products, and any intermediates. This is achieved by calculating the forces on each atom and adjusting the geometry until these forces are negligible.

Transition State Searching: Specialized algorithms are used to locate the saddle points on the potential energy surface that correspond to the transition states connecting reactants to products or intermediates. nih.gov A key verification for a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Frequency Analysis: Vibrational frequency calculations are performed for all optimized structures. For minima (reactants, products, intermediates), all calculated vibrational frequencies should be real. For a transition state, one imaginary frequency confirms it as a first-order saddle point. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the desired reactants and products, an IRC calculation is performed. nih.gov This traces the minimum energy path downhill from the transition state on the potential energy surface, ensuring it leads to the expected minima. acs.org

Application to Analogous Systems

Computational studies on analogous systems, such as other β-amino alcohols or phenylethylamines, provide a template for how such analyses would be applied to this compound.

For example, DFT studies on the reaction of β-amino alcohols with thionyl chloride have been used to map the potential energy surfaces for competing reaction pathways, successfully delineating the mechanisms that lead to different products. cdnsciencepub.com Similarly, extensive computational modeling using DFT and other methods has been applied to understand the enzymatic reactions of phenylethanolamine and phenethylamine, such as methylation and oxidation. nih.govnih.gov These studies calculate activation energy barriers and model transition state geometries to elucidate complex biochemical mechanisms. rsc.orgnih.govnih.gov

A hypothetical study on a key reaction involving this compound, such as its synthesis or a characteristic reaction, would generate data that could be summarized in a table. The table below illustrates the type of data that would be produced from such a computational analysis, using placeholder values to demonstrate the concept.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters of TS (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | Reactant Complex | 0.0 | N/A | N/A |

| Transition State 1 | TS1 | +25.5 | C-N: 2.15, C-O: 2.30 | -450 |

| Intermediate | Intermediate 1 | +5.2 | N/A | N/A |

| Transition State 2 | TS2 | +15.8 | N-H: 1.55, H-O: 1.45 | -1200 |

| Products | Product Complex | -10.3 | N/A | N/A |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Such computational data allows for a quantitative understanding of the reaction. The relative energies indicate the thermodynamic and kinetic favorability of each step, while the geometric parameters of the transition state reveal the nature of bond-forming and bond-breaking processes. nih.govnih.gov The imaginary frequency describes the vibrational mode that carries the system over the energy barrier. nih.gov

Derivatives, Analogues, and Chemical Modifications of the 2 Phenethylamino Ethanol Scaffold

Synthesis and Characterization of N-Substituted and O-Substituted Analogues of 2-(Phenethylamino)ethanol

The secondary amine and primary hydroxyl groups of this compound are primary targets for substitution, enabling the synthesis of a diverse library of analogues.

N-Substitution: The nitrogen atom can be readily functionalized through standard synthetic protocols. N-alkylation is commonly achieved via nucleophilic substitution, reacting the parent compound with various alkyl halides. N-acylation, to form amides, can be performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Reductive amination offers another route, where 2-phenylethanolamine could react with an aldehyde or ketone in the presence of a reducing agent. General methods for the synthesis of N-substituted ethylenediamine (B42938) derivatives have been well-documented, involving reactions with reagents like N-(2-bromoethyl)phthalimide followed by hydrazinolysis or direct reaction with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org

O-Substitution: The hydroxyl group can undergo etherification or esterification. O-alkylation to form ethers can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. O-acylation to produce esters is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides.

The characterization of these new analogues relies on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the addition of new functional groups by observing characteristic shifts and new signals. researchgate.net Mass spectrometry confirms the molecular weight of the synthesized compound, and infrared (IR) spectroscopy can identify the presence of key functional groups, such as the carbonyl stretch in an amide or ester. researchgate.net

Table 1: Synthetic Strategies for N- and O-Substitution of this compound This table is interactive. You can sort and filter the data.

| Modification Type | Functional Group | Typical Reagents | Reaction Name/Type |

|---|---|---|---|

| N-Substitution | Alkyl | Alkyl Halide (R-X) | Nucleophilic Substitution |

| N-Substitution | Acyl | Acyl Chloride (R-COCl) | Acylation |

| N-Substitution | Alkyl | Aldehyde/Ketone, NaBH₃CN | Reductive Amination |

| O-Substitution | Alkyl | 1. NaH; 2. Alkyl Halide | Williamson Ether Synthesis |

| O-Substitution | Acyl | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Esterification |

Introduction of Aromatic Ring Substituents (e.g., Halogenation, Methoxylation)

The phenyl ring of the this compound scaffold is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of a wide array of substituents. wikipedia.org The existing alkylaminoethanol side chain is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org

Halogenation: Direct halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.orgmasterorganicchemistry.com This reaction typically yields a mixture of ortho and para substituted isomers.

Nitration and Sulfonation: Nitration is accomplished by treating the molecule with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Sulfonation uses fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.org

Methoxylation: The introduction of a methoxy (B1213986) group is often achieved by using a precursor that already contains this substituent, such as 2-(4-methoxyphenyl)ethan-1-amine, which can then be used in subsequent reactions to build the final molecule. mdpi.com This approach avoids potential side reactions that could occur when attempting to directly functionalize the more complex parent scaffold.

The mechanism for these reactions involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenethyl Moiety This table is interactive. You can sort and filter the data.

| Reaction | Reagents | Electrophile | Typical Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho-Bromophenethyl, para-Bromophenethyl |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | ortho-Chlorophenethyl, para-Chlorophenethyl |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho-Nitrophenethyl, para-Nitrophenethyl |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | ortho & para Phenethylsulfonic acid |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho & para Acylphenethyl |

Design and Synthesis of Constrained and Conformationally Restricted Analogues

The flexible side chain of this compound can adopt numerous conformations. To investigate specific bioactive conformations and potentially enhance receptor selectivity, conformationally restricted analogues are designed and synthesized. nih.gov This is a valuable strategy in medicinal chemistry to understand the structural requirements for biological activity. nih.govnih.gov

Design strategies typically involve incorporating the flexible portions of the molecule into a more rigid ring system. This can be achieved in several ways:

Cyclization of the side chain: The ethylaminoethanol (B8294368) side chain can be cyclized to form heterocyclic structures. For example, intramolecular reactions could lead to the formation of morpholine (B109124) or piperazine (B1678402) derivatives.

Bridging the side chain to the aromatic ring: A more rigid structure can be created by forming a new ring that includes the side chain and part of the phenyl ring, leading to polycyclic systems like tetrahydroisoquinolines.

Introduction of rigid spacers: Incorporating double bonds or small, rigid rings (e.g., cyclopropane) within the side chain can limit conformational freedom.

The synthesis of these analogues often requires multi-step sequences. For example, the synthesis of tricyclic nicotine (B1678760) analogues, which serves as a model for this approach, has involved intramolecular cycloaddition reactions to generate the rigid skeleton. mdpi.com These synthetic routes are designed to precisely control the stereochemistry and conformation of the final product.

Development of Chemically Modified this compound Probes for Biological Interrogation

To study the interactions of this compound-based ligands with their biological targets, chemically modified probes can be developed. nih.gov A prominent example is the design of photoreactive derivatives for photoaffinity labeling. nih.gov

Photoaffinity labeling is a technique used to identify and map the binding sites of ligands on their target proteins. This involves synthetically incorporating a photophore—a chemical group that becomes highly reactive upon exposure to light—into the ligand structure. Common photophores include phenylazides and benzophenones. nih.gov

The synthesis of such probes involves attaching the photophore to the this compound scaffold at a position that does not disrupt its binding to the target. This could be achieved by acylating the amine or esterifying the alcohol with a reagent containing the photoreactive moiety. When the modified ligand binds to its target and is irradiated with UV light, the photophore is activated and forms a covalent bond with the protein, allowing for its subsequent isolation and identification. nih.gov

Table 3: Common Photoreactive Groups for Biological Probes This table is interactive. You can sort and filter the data.

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Potential Attachment Point |

|---|---|---|---|

| Phenylazide | Nitrene | ~254-300 nm | N-Acyl or O-Acyl Linkage |

| Benzophenone (B1666685) | Triplet Ketone | ~350-360 nm | N-Acyl or O-Acyl Linkage |

| Diazirine | Carbene | ~350-380 nm | Linked via alkyl chain |

Synthetic Strategies for Complex Molecules Incorporating the this compound Moiety

The this compound framework can serve as a crucial building block, or moiety, in the assembly of more complex molecules. escholarship.org Modern synthetic strategies often employ a convergent approach, where different fragments of a target molecule are synthesized separately and then joined together in the later stages.

One powerful method for creating the core phenethylamine (B48288) structure is the photoassisted nickel-catalyzed cross-coupling of (hetero)aryl iodides with protected alkyl aziridines. acs.org This modular approach allows for the facile combination of diverse aromatic rings with the amino alcohol side chain.

In another example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by reacting 2-(4-methoxyphenyl)ethan-1-amine with ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.com In this synthesis, the substituted phenethylamine derivative acts as a key nucleophile to build a more complex hybrid molecule containing both coumarin (B35378) and phenethylamine scaffolds. mdpi.com Such strategies highlight the utility of the this compound motif as a versatile synthon for constructing elaborate molecular architectures.

Chemical Biology and Molecular Interactions of 2 Phenethylamino Ethanol

Investigation of 2-(Phenethylamino)ethanol as a Chemical Scaffold in Bioactive Molecules

The 2-phenethylamine framework, of which this compound is a hydroxylated derivative, represents a foundational scaffold in medicinal chemistry. nih.govresearchgate.net This motif is prevalent in nature, forming the backbone of endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial to various physiological processes. nih.gov Its structural simplicity and versatility allow for extensive modification, making it a valuable starting point for the rational design and synthesis of new bioactive molecules. mdpi.comresearchgate.net

The therapeutic applicability of the 2-phenethylamine scaffold is vast, with derivatives targeting a wide array of biological systems. nih.gov By modifying the aromatic ring, the ethylamine (B1201723) side chain, or the amino group, chemists can generate extensive libraries of compounds with diverse pharmacological profiles. nih.govresearchgate.net For instance, the core structure is embedded within complex natural alkaloids such as morphine and berberine, as well as being central to the development of ligands for adenosine (B11128) receptors, adrenoceptors, and sigma receptors. nih.govresearchgate.net The ability of this scaffold to be integrated into larger, more complex molecules, or used as a template for designing mimetics, underscores its importance in drug discovery. researchgate.netmdpi.com The development of synthetic methodologies to create derivatives, such as the 2-amino-5-thiazolyl motif, further expands the utility of this structural class in designing novel agents. nih.gov

Biochemical Pathways Involving this compound-Related Structures (e.g., Amino Acid Metabolism)

Structures related to this compound are subject to extensive metabolic processing in biological systems, often intersecting with amino acid metabolism. The parent compound, phenethylamine (B48288), is synthesized in catecholamine neurons from the amino acid L-phenylalanine via the aromatic amino acid decarboxylase enzyme. wikipedia.org The metabolism of phenethylamine itself is rapid, primarily mediated by monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.orgnih.gov This enzymatic action converts phenethylamine to phenylacetaldehyde (B1677652), which is subsequently oxidized by aldehyde dehydrogenase to its main urinary metabolite, β-phenylacetic acid. wikipedia.orgnih.gov

Another metabolic route involves the enzyme phenylethanolamine N-methyltransferase (PNMT), which can methylate phenethylamine to produce N-methylphenethylamine, an isomer of amphetamine. wikipedia.org In microorganisms, related aromatic alcohols like 2-phenylethanol (B73330) are produced from L-phenylalanine through the Ehrlich pathway. mdpi.com This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally, reduction to 2-phenylethanol. mdpi.com

The metabolic fate of more complex molecules incorporating the phenethylamine scaffold, such as fenethylline, demonstrates the biochemical cleavage of the structure. Fenethylline is metabolized via oxidative cleavage to yield amphetamine and theophylline, both of which are active stimulants. nih.govwikipedia.org This biotransformation highlights how the core scaffold can be released from a larger prodrug structure to exert its biological effects. wikipedia.org

In Vitro Enzyme-Substrate/Inhibitor Interactions of this compound and its Analogues

Analogues and derivatives based on the this compound scaffold have been investigated for their interactions with various enzymes, demonstrating both inhibitory and substrate activities in vitro.

Monoamine Oxidase (MAO): The foundational phenethylamine structure is a well-known substrate for both MAO-A and MAO-B, which are key enzymes in its degradation pathway. wikipedia.orgnih.gov

Aldose Reductase (ALR2): A series of modified 2-phenethylamines were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These derivatives, which included insertions of aliphatic chains and aromatic rings, showed low inhibitory effects against in vitro pig kidney ALR2. nih.gov

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and the 2-phenethylamine scaffold has been incorporated into molecules designed to interact with them. nih.gov

Dipeptidyl Peptidases (DPP): DPP4, a serine protease involved in glucose metabolism, has been a target for ligands derived from the 2-phenethylamine structure in the context of type 2 diabetes research. nih.gov

Cyclooxygenase (COX): The 2-phenylaminophenylacetic acid backbone, a related scaffold, is found in nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. Structure-activity relationship (SAR) studies of these compounds have shown that lipophilicity and the angle between the phenyl rings are crucial for inhibitory activity. researchgate.net

The following table summarizes the interaction of phenethylamine-related structures with various enzymes.

| Enzyme Target | Interaction Type | Compound Class | Research Finding |

| Monoamine Oxidase (MAO-A, MAO-B) | Substrate | Phenethylamine | Primary metabolic pathway for degradation. wikipedia.orgnih.gov |

| Aldose Reductase (ALR2) | Inhibitor | Modified 2-phenethylamines | Low in vitro inhibition observed. nih.gov |

| Dipeptidyl Peptidase 4 (DPP4) | Ligand | 2-Phenethylamine derivatives | Scaffold used in the discovery of DPP4 ligands. nih.gov |

| Cyclooxygenase (COX) | Inhibitor | 2-Phenylaminophenylacetic acid derivatives | Lipophilicity and specific substitutions are key for activity. researchgate.net |

Receptor Binding Studies in a Ligand Design Context

The this compound scaffold and its parent, phenethylamine, are privileged structures for designing ligands that target a wide range of receptors, particularly G-protein coupled receptors (GPCRs). nih.govresearchgate.net The molecular interactions of these ligands are finely tuned by substitutions on the aromatic ring and the ethylamine moiety.

Adrenergic Receptors: As foundational structures for natural catecholamines, phenethylamines are key to designing ligands for α- and β-adrenergic receptors. nih.gov For instance, the compound 1-(4-di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol (BR-AEA), a derivative of an ethanolamine (B43304), was designed as a potent β2 adrenoceptor agonist. nih.gov Docking studies suggested its high affinity is related to interactions involving the boron atom and the formation of a hydrogen bond network with the receptor. nih.gov

Serotonin (B10506) (5-HT) Receptors: Phenethylamine derivatives show significant activity at serotonin receptors, particularly the 5-HT2A subtype. researchgate.netnih.gov SAR studies reveal that phenethylamines generally possess a higher affinity for 5-HT2A receptors than tryptamines. nih.govnih.govkoreascience.kr Substitutions at the para position of the phenyl ring with alkyl or halogen groups tend to enhance binding affinity. nih.govkoreascience.kr N-benzylphenethylamines (NBOMes) are a class of potent and selective ligands for 5-HT2 receptor subtypes. mdpi.com

Dopamine Receptors and Transporter (DAT): The phenethylamine backbone is central to ligands targeting the dopamine system. nih.gov Numerous derivatives have been studied for their ability to inhibit dopamine reuptake by binding to the dopamine transporter (DAT). biomolther.org SAR studies of these inhibitors show that activity is influenced by the nature of the aromatic group (phenyl, thiophenyl), the length of alkyl groups, and the size of the alkylamine ring. biomolther.org In the design of selective D3 receptor antagonists, a flexible scaffold based on metoclopramide (B1676508) was developed to interact with a secondary binding site on the receptor, resulting in compounds with high affinity (Ki = 0.8–13.2 nM). researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is an endogenous agonist for TAAR1. wikipedia.org Derivatives, such as 4-thio-substituted phenethylamines, exhibit high affinity for rat TAAR1 (Ki = 5-68 nM). researchgate.net Structure-based virtual screening using AlphaFold models of TAAR1 has been employed to discover novel agonists, demonstrating the utility of computational models in ligand design for this receptor class. nih.gov

Sigma Receptors: The flexible, open-chain 2-phenethylamine structure is found in antagonists of the σ1R receptor, such as BD-1047. mdpi.com

Below is a data table summarizing the receptor binding characteristics of various phenethylamine derivatives.

| Receptor Target | Compound/Class | Binding Affinity/Potency | Key Structural Features |

| 5-HT2A | 4-Thio-substituted phenethylamines | EC50 = 1-53 nM (Agonist) | 4-Thio substitution on the phenyl ring. researchgate.net |

| 5-HT2B | 4-Thio-substituted phenethylamines | EC50 = 44-370 nM (Agonist) | 4-Thio substitution on the phenyl ring. researchgate.net |

| Dopamine D3 | Flexible metoclopramide analogs | Ki = 0.8–13.2 nM (Antagonist) | Flexible scaffold interacting with secondary binding site. researchgate.net |

| TAAR1 (rat) | 4-Thio-substituted phenethylamines | Ki = 5-68 nM | 4-Thio substitution on the phenyl ring. researchgate.net |

| β2 Adrenoceptor | BR-AEA | EC50 five-fold lower than salbutamol | Boronic acid moiety enhancing interactions. nih.gov |

Development of this compound-Based Chemical Probes for Target Engagement

Chemical probes are essential tools for validating protein targets and elucidating biological mechanisms. nih.govrsc.orgchemicalprobes.org The this compound scaffold, and the broader hydroxyethylamine moiety, serve as a valuable foundation for the design and synthesis of such probes due to their established interactions with various biological targets. unimi.it

The design of a chemical probe typically involves incorporating three key features into the parent scaffold: a reactive group for covalent attachment to the target, a reporter tag or handle for detection and isolation, and the core pharmacophore that dictates target binding. Photoaffinity labeling (PAL) probes are a common type, incorporating a photoreactive group like a diazirine or benzophenone (B1666685). unimi.it Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner.

A second crucial feature is a bioorthogonal handle, often a terminal alkyne or azide, which allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry. unimi.it This two-step approach enables the visualization or purification of the probe-target complex.

Advanced Analytical Methodologies for 2 Phenethylamino Ethanol Research

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, SFC)

High-resolution chromatographic techniques are essential for the separation and quantification of 2-(phenethylamino)ethanol and its related compounds from complex matrices. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the analyte's physicochemical properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phenethylamine (B48288) derivatives due to its versatility. wikipedia.org For these basic compounds, reversed-phase HPLC is commonly employed. Method development often involves using columns with specific selectivities, such as Phenyl-Hexyl, which can offer unique interactions with the aromatic ring of the analytes. oup.com A study presenting a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous screening of 74 phenethylamines utilized a phenyl-hexyl column with a gradient elution of acetonitrile (B52724) and an aqueous solution of 0.1% formic acid with 5 mM ammonium (B1175870) acetate. sigmaaldrich.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a powerful technique for volatile and thermally stable compounds. koreascience.kr However, polar functional groups, such as the amine and hydroxyl groups in this compound, can lead to poor peak shape and thermal degradation. Therefore, derivatization is a common strategy to improve analysis. koreascience.kr Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to acylate the amine and hydroxyl groups, increasing their volatility and thermal stability, thus enabling robust and sensitive analysis. umich.eduresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC, offering high-speed, efficient separations with reduced environmental impact. ojp.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic co-solvent like methanol. ojp.gov This technique combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, resulting in faster analysis times and reduced solvent consumption. It is particularly effective for separating structurally similar compounds and isomers. ojp.gov

Table 1: Illustrative Chromatographic Conditions for Phenethylamine Analogs This table presents typical conditions used for the analysis of phenethylamine derivatives, which are applicable for developing methods for this compound.

| Technique | Compound Class | Column | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| UHPLC | Phenethylamines | Agilent Zorbax SB-Aq | Gradient with Acetonitrile and Water (with formic acid) | MS/MS | oup.com |

| GC | Methoxy-Methyl-Phenethylamines (derivatized with PFPA/HFBA) | Rxi-50 (50% phenyl – 50% methyl polysiloxane) | Helium | MS | ojp.gov |

| HPLC | Substituted Phenethylamines | Ascentis Express RP-Amide | Acetonitrile and 0.1% Formic Acid in Water | UV |

Chiral Separation Methodologies for Enantiomeric Purity

While this compound itself is not a chiral molecule, many structurally similar and biologically important phenylethanolamines, such as octopamine (B1677172) and noradrenaline, possess a chiral center at the β-carbon of the ethylamine (B1201723) chain. acs.orgwikipedia.org The enantiomers of these compounds often exhibit different pharmacological activities, making the determination of enantiomeric purity crucial.

Direct chiral separation using HPLC with Chiral Stationary Phases (CSPs) is the most common and effective approach. nih.gov Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. nih.gov

Another class of CSPs effective for the separation of primary amines are those based on crown ethers. nih.gov A patent describes a method for detecting chiral phenethylamine content using an HPLC column with a crown ether derivative-coated silica gel packing. google.com The mobile phase consisted of a perchloric acid aqueous solution and acetonitrile, highlighting the specific conditions required for such separations. google.com

Table 2: Example of Chiral Separation Conditions for a Phenethylamine Analog This table illustrates a typical setup for the enantiomeric separation of a chiral primary amine, a methodology applicable to chiral analogs of this compound.

| Compound | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| 1-Phenylethylamine | HPLC | Crown Ether Derivative Coated Silica | Perchloric acid aqueous solution (pH=1.0) / Acetonitrile (50:50 v/v) | UV (210 nm) | google.com |

Advanced Mass Spectrometry for Structural Characterization and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is an indispensable tool for the structural characterization of this compound and for profiling its potential metabolites. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions with high confidence. researchgate.net

The fragmentation patterns observed in mass spectra are key to elucidating the structure of phenethylamine derivatives. mdpi.com In electrospray ionization (ESI), commonly used with LC-MS, phenethylamines are typically observed as protonated molecules ([M+H]⁺). nih.gov A characteristic fragmentation pathway for many phenethylamines involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.gov For N-substituted compounds like this compound, fragmentation would likely involve cleavage of the N-C bonds, leading to ions corresponding to the phenethyl group and the hydroxyethylamino group. Studies on substituted phenethylamines have shown that the presence of a β-hydroxy group, as seen in phenylethanolamines, can significantly enhance fragmentation, often leading to the loss of a water molecule. acs.org

In the context of metabolite profiling, LC-MS/MS is a powerful technique for identifying the products of biotransformation. By comparing the mass spectra and retention times of metabolites in a biological sample to those of the parent compound, researchers can identify modifications such as hydroxylation, demethylation, or conjugation. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, providing structural information and enhancing specificity. acs.org

Table 3: Characteristic Mass Fragments for Phenethylamine Analogs This table provides examples of common fragmentations observed in mass spectrometry for phenethylamine-type compounds, which can be extrapolated to predict the fragmentation of this compound.

| Compound Class | Ionization Mode | Parent Ion (m/z) | Characteristic Fragment Ions (m/z) | Fragmentation Pathway | Reference |

|---|---|---|---|---|---|

| Primary Phenethylamines | ESI (+) | [M+H]⁺ | [M+H - NH₃]⁺ | Loss of ammonia | nih.gov |

| β-Hydroxyphenethylamines (e.g., Noradrenaline) | ESI (+) | [M+H]⁺ (170) | [M+H - H₂O]⁺ (152) | Loss of water | acs.orgdoi.org |

| N,N-Dimethyltryptamine (Tryptamine analog) | ESI (+) | [M+H]⁺ (189) | 58 | β-cleavage | mdpi.comresearchgate.net |

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions without the need for sample extraction. spectroscopyonline.com This provides valuable data on reaction kinetics, the formation of transient intermediates, and reaction mechanisms. spectroscopyonline.comnih.gov

For the synthesis of this compound, a key reaction would be the N-alkylation of phenethylamine. This type of reaction can be monitored using in situ spectroscopy. For example, in a reaction where phenethylamine is alkylated using an alcohol, FTIR spectroscopy could be used to follow the consumption of the primary amine and the appearance of the secondary amine product by monitoring characteristic vibrational bands. The development of specialized probes allows these techniques to be applied under a wide range of reaction conditions. spectroscopyonline.com

Recent studies have demonstrated the power of these techniques in understanding complex chemical transformations. For instance, ¹H NMR has been used to monitor the in situ formation of β-iodoamine as a key intermediate in the synthesis of β-phenethylamines via a Ni/photoredox cross-coupling reaction of aziridines and aryl iodides. acs.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and improving yields.

Development of Robust and Specific Analytical Procedures for Research Applications

The development of a robust and specific analytical procedure is fundamental for any research involving this compound. This process involves several critical steps, from sample preparation to method validation, to ensure that the results are accurate and reproducible.

The choice between LC-MS and GC-MS is a primary consideration. LC-MS is often preferred for its ability to analyze polar and thermally labile compounds without derivatization, while GC-MS can offer high chromatographic resolution, especially for complex mixtures, provided that suitable derivatization is performed. koreascience.kr

Sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for phenethylamines in biological samples like blood and urine. oup.com

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oup.com For example, in the development of a UHPLC-MS/MS method for seven phenethylamine-type drugs, validation showed average extraction recoveries greater than 80%, with intra- and inter-day precision below 12.3% and accuracy between 85-110%. oup.com Such rigorous validation ensures the reliability of the data generated in research applications.

Emerging Research and Specialized Applications of 2 Phenethylamino Ethanol

Applications in Advanced Material Science and Engineering

The unique molecular structure of 2-(phenethylamino)ethanol, featuring both a secondary amine and a primary alcohol functional group, coupled with a phenethyl moiety, makes it a valuable candidate for the design and modification of advanced materials. Its ability to participate in various chemical reactions allows for its incorporation into polymeric structures and its use in tailoring the surface properties of materials.

Polymer Chemistry and Functional Materials Design

While direct, extensive research on the use of this compound as a primary monomer in large-scale polymer production is not widely documented, its structural motifs are recognized for their potential to impart desirable properties to polymers. The incorporation of the closely related compound, 2-(phenylamino)ethanol, into polymer synthesis has been shown to enable the creation of materials with tailored characteristics such as enhanced mechanical strength, thermal stability, and biocompatibility. a2bchem.com The presence of the hydroxyl and amino groups allows it to act as a chain extender or a cross-linking agent in the synthesis of polymers like polyurethanes and polyesters. In the context of polyurethane synthesis, compounds with reactive hydrogen atoms, such as the hydroxyl and amine groups in this compound, can react with isocyanates to form the urethane (B1682113) linkages that constitute the polymer backbone.

Furthermore, a related compound, phenylethanolamine, has been utilized as a stopping agent in the polymerization of styrene-butadiene rubber, indicating a role for such molecules in controlling polymerization reactions. nih.gov The phenethyl group can also influence the physical properties of a polymer, potentially increasing its hydrophobicity and affecting its solubility and thermal behavior.

Table 1: Potential Roles of this compound in Polymer Chemistry

| Role | Functional Groups Involved | Potential Impact on Polymer Properties |

|---|---|---|

| Monomer | Amine and Hydroxyl | Introduction of functional side groups, modification of polymer backbone |

| Chain Extender | Amine and Hydroxyl | Increased molecular weight and altered mechanical properties in polyurethanes |

| Cross-linking Agent | Amine and Hydroxyl | Formation of three-dimensional polymer networks, enhancing rigidity and thermal stability |

Surface Chemistry and Coatings

The principles of surface modification and coating technology can leverage the reactivity of this compound to enhance the performance of various substrates. A notable application in this domain is in the development of corrosion-resistant coatings. For instance, the related compound 2-(2-Aminoethylamino)ethanol is used in the formulation of corrosion-resistant epoxy coatings. specialchem.com This suggests that the amine functionality in this compound could similarly react with epoxy resins, serving as a curing agent and contributing to the formation of a protective film on metal surfaces.

The amine group can adhere to metal surfaces, while the phenethyl group can create a hydrophobic barrier, repelling water and corrosive agents. This dual functionality makes it a promising candidate for incorporation into protective coatings for metals and other materials susceptible to environmental degradation.

Role as a Key Intermediate in Fine Chemical and Pharmaceutical Synthesis

The phenethylamine (B48288) and phenylethanolamine backbones are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active molecules. nih.gov Consequently, this compound serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. Its structural components can be chemically modified to produce a diverse range of derivatives with specific therapeutic properties.

The 2-phenethylamine motif is found in numerous endogenous compounds, such as catecholamines, and in a wide range of pharmaceuticals. nih.gov The hydroxyl group in this compound provides a reactive site for further chemical transformations, allowing for the synthesis of more complex molecules. The chirality at the carbon atom bearing the hydroxyl group also presents opportunities for the development of stereospecific drugs, which can offer improved efficacy and reduced side effects. wikipedia.org

The enzymatic synthesis of chiral amino-alcohols is a significant area of research, as these compounds are key building blocks for optically pure pharmaceuticals. nih.gov Biocatalytic methods are being explored to produce enantiomerically pure phenylethanolamine derivatives, highlighting the importance of this structural class in the pharmaceutical industry. nih.gov

Table 2: Examples of Pharmaceutical Scaffolds Related to this compound

| Scaffold | Biological Relevance | Example Compounds |

|---|---|---|

| Phenethylamine | Neurotransmitters, stimulants | Dopamine (B1211576), Amphetamine |

| Phenylethanolamine | Adrenergic receptor modulators | Norepinephrine, Epinephrine |

Contributions to Flavor and Fragrance Research via Biotechnological Routes

It is important to distinguish this compound from the structurally similar but distinct compound, 2-phenylethanol (B73330) (also known as phenethyl alcohol). The latter is a well-known and highly valued aroma compound with a characteristic rose-like scent, widely used in the flavor and fragrance industry. mdpi.com Extensive research has been conducted on the biotechnological production of 2-phenylethanol from precursors like L-phenylalanine using microorganisms such as yeast. mdpi.com